1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, has been reported in the literature .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of related compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The reaction of similar compounds with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical and Chemical Properties Analysis
The melting point of a related compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is 134–136°C . The exact mass of this compound is 230.04 .Scientific Research Applications
Synthesis and Structural Studies
- Researchers have synthesized various novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, including those related to the specified compound, which exhibit antimicrobial activities (El-Agrody et al., 2001).
- The synthesis and crystal structure of similar compounds with a triazolo-pyrimidin structure have been reported, showing unique molecular packing and hydrogen bonding interactions (Repich et al., 2017).
Antimicrobial and Anticancer Activities
- Several 1,2,4-triazolo[1,5-alpha]pyrimidines, structurally related to the specified compound, have been synthesized and tested for their antihypertensive and antimicrobial activities (Bayomi et al., 1999).
- Novel 1,2,4-triazole derivatives have been created, showing good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- A study on piperazine and triazolo-pyrazine derivatives, which are chemically related, revealed promising antimicrobial properties and provided insights for developing more potent antimicrobials (Patil et al., 2021).
- Some derivatives of the 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione families, similar in structure, have shown potential as 5-HT2 receptor antagonists, which could be relevant for developing new therapeutic agents (Watanabe et al., 1992).
- Derivatives of 1,2,4-triazine bearing a piperazine amide moiety, analogous to the specified compound, have shown anticancer activities against breast cancer cells (Yurttaş et al., 2014).
Synthesis and Evaluation for Other Applications
- Piperazin-1-yl methanone derivatives, related to the compound , have been synthesized and evaluated for their anticancer and antituberculosis properties (Mallikarjuna et al., 2014).
- New derivatives involving the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus have been developed as human A3 adenosine receptor antagonists, a relevant area in drug development (Baraldi et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Inhibition of cdk2, a potential target of this compound, can lead to cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against various cancer cell lines . Future research could focus on further optimizing these compounds and investigating their potential as novel anticancer agents.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDUUFCXFAZKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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